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Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

Cat. No.: B554397 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for N-

benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu(OBzl)-OH), a key intermediate in

peptide synthesis and drug development. The information is intended for researchers,

scientists, and professionals in the field of drug development.

Molecular Structure and Properties
Z-Glu(OBzl)-OH is a protected derivative of glutamic acid where the amino group is protected

by a benzyloxycarbonyl (Z) group and the α-carboxyl group is esterified with a benzyl (Bzl)

group.

Molecular Formula: C₂₀H₂₁NO₆[1][2]

Molecular Weight: 371.38 g/mol [1][2]

Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Z-Glu(OBzl)-OH. The data is compiled from various

sources and databases, including information on the D-enantiomer, which is expected to have

identical NMR, IR, and MS spectra.

2.1. ¹H NMR (Proton NMR) Data

Solvent: CDCl₃
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Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 10H
Aromatic protons (2 x

C₆H₅)

~5.1 s 2H CH₂ (Z-group)

~5.0 s 2H CH₂ (Bzl-ester)

~4.4 m 1H α-CH

~2.5 m 2H γ-CH₂

~2.2 m 2H β-CH₂

~9.5-10.5 br s 1H COOH

2.2. ¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~178 COOH

~172 C=O (ester)

~156 C=O (urethane)

~136 Aromatic C (quaternary)

~135 Aromatic C (quaternary)

~128.5 Aromatic CH

~128.2 Aromatic CH

~128.0 Aromatic CH

~67 CH₂ (Z-group)

~66 CH₂ (Bzl-ester)

~53 α-CH

~30 γ-CH₂

~27 β-CH₂

2.3. IR (Infrared) Spectroscopy Data

Sample Preparation: ATR-Neat[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Urethane)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

~1735 Strong C=O stretch (Ester)

~1710 Strong C=O stretch (Carboxylic acid)

~1690 Strong
C=O stretch (Urethane, Amide

I)

~1530 Strong N-H bend (Urethane, Amide II)

1250-1000 Strong C-O stretch

2.4. MS (Mass Spectrometry) Data

Ionization Method: Electrospray Ionization (ESI)

m/z Interpretation

372.1 [M+H]⁺

394.1 [M+Na]⁺

282.1 [M - C₇H₇]⁺ (loss of benzyl group)

91.1 [C₇H₇]⁺ (benzyl cation)

Experimental Protocols
3.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of Z-Glu(OBzl)-OH in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle 45-60°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

3.2. IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of

the solid sample directly onto the ATR crystal.[1]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum.

3.3. Mass Spectrometry

Sample Preparation: Prepare a dilute solution of Z-Glu(OBzl)-OH (approximately 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that

includes the expected molecular ion (e.g., m/z 100-500).

Optimize instrumental parameters such as capillary voltage and cone voltage to achieve

good ionization and minimal fragmentation.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any

significant fragment ions.

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Z-Glu(OBzl)-OH.
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Spectroscopic Analysis Workflow for Z-Glu(OBzl)-OH

Sample Preparation
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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